1-epi-Darunavir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

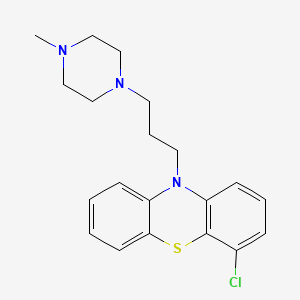

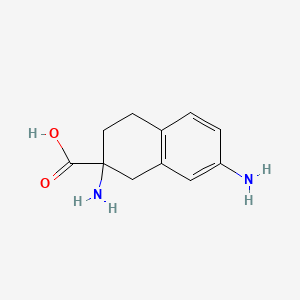

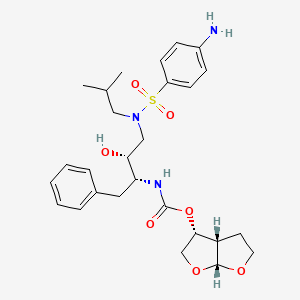

1-epi-Darunavir is a compound with the molecular formula C27H37N3O7S . It is a synthetic non-peptide protease inhibitor used in treatment-naïve and -experienced HIV-positive adult patients .

Synthesis Analysis

An improved and novel process for the synthesis of the antiviral drug Darunavir using 4‐(1,3‐dioxoisoindolin‐2‐yl)benzene‐1‐sulphonyl chloride has been described . This process helps to eliminate the critical dimer impurity which forms during the process .

Molecular Structure Analysis

The molecular structure of 1-epi-Darunavir includes a hexahydrofuro[2,3-b]furan-4-yl group and a phenylbutan-2-yl group . The compound has a molecular weight of 547.7 g/mol .

Chemical Reactions Analysis

A critical review of the use of Darunavir in the treatment of HIV-infected patients discusses its physical-chemical properties and the analytical methods to determine it .

Physical And Chemical Properties Analysis

1-epi-Darunavir has a molecular weight of 547.7 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 12 .

科学的研究の応用

Virology

1-epi-Darunavir: has been studied for its efficacy against HIV-1 protease, playing a pivotal role in virus replication. It’s known to bind to the dimeric active site of the protease and prevent dimerization, which is crucial for the maturation of the virus . This dual mode of action makes it a potent inhibitor, especially in cases where drug resistance is a concern.

Oncology

In the field of oncology, 1-epi-Darunavir has been explored as a potential therapy for bladder cancer. Research indicates that it may have therapeutic efficacy against bladder cancer cells, with a significant synergistic effect observed when combined with other antiretroviral drugs . This suggests a promising avenue for repurposing 1-epi-Darunavir in cancer treatment.

Immunology

The immunological applications of 1-epi-Darunavir involve its role in enhancing antiretroviral therapy. It’s designed to have a high genetic barrier to the development of resistance, which is crucial for maintaining and preserving immunological function in HIV-1 infected patients .

Pharmacology

In pharmacology, 1-epi-Darunavir is recognized for its substantial antiretroviral activity and its ability to increase plasma concentrations when co-administered with low-dose ritonavir. This enhances its metabolic stability and effectiveness as part of antiretroviral therapy regimens .

Biochemistry

Biochemically, 1-epi-Darunavir is involved in the inhibition of HIV-1 protease dimerization. Studies using all-atomic MD simulations and umbrella sampling techniques have provided insights into the binding mode of 1-epi-Darunavir to the monomeric HIV-1 protease, which could inform the design of new inhibitors .

Medicinal Chemistry

In medicinal chemistry, the focus is on the development of 1-epi-Darunavir analogs to combat drug-resistant HIV-1 strains. The efforts in this field aim to create inhibitors with improved antiviral activity and a higher genetic barrier to resistance, potentially leading to more effective treatments for HIV-1 .

Safety And Hazards

特性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-FMTGGWRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-epi-Darunavir | |

CAS RN |

1546918-95-9 |

Source

|

| Record name | Darunavir, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (1R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。